molecular formula C8H14O5S B589276 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone CAS No. 154750-22-8

3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone

Cat. No.: B589276
CAS No.: 154750-22-8
M. Wt: 222.255
InChI Key: JISQVVRQGZOKPJ-UHFFFAOYSA-N
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Description

3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone is a chemical compound with the molecular formula C8H14O5S. It is a butan-4-olide and a methanesulfonate ester. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Scientific Research Applications

3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone typically involves the reaction of (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted furanyl derivatives.

    Reduction Reactions: The major product is (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methanol.

    Oxidation Reactions: Products include oxidized furanyl compounds.

Mechanism of Action

The mechanism of action of 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone involves its interaction with nucleophiles, leading to substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)ethyl benzenesulfonate
  • Dimethyl 5-oxotetrahydro-2,3-furandicarboxylate
  • (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid

Uniqueness

3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone is unique due to its specific structure, which includes a methanesulfonate ester group attached to a furan ring. This structure imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

154750-22-8

Molecular Formula

C8H14O5S

Molecular Weight

222.255

IUPAC Name

(5,5-dimethyl-2-oxooxolan-3-yl)methyl methanesulfonate

InChI

InChI=1S/C8H14O5S/c1-8(2)4-6(7(9)13-8)5-12-14(3,10)11/h6H,4-5H2,1-3H3

InChI Key

JISQVVRQGZOKPJ-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)O1)COS(=O)(=O)C)C

Synonyms

5,5-DIMETHYL-3-(MESYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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